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Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323 Get Quote

Introduction
4-(2,3-Dimethylphenoxy)aniline is an aromatic amine derivative with potential applications in

medicinal chemistry and materials science. Its molecular structure, featuring a substituted

phenoxy moiety linked to an aniline core, presents a unique spectroscopic fingerprint. Accurate

characterization of this compound is paramount for its use in research and development,

ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the

spectroscopic data for 4-(2,3-Dimethylphenoxy)aniline, offering insights into the principles of

data acquisition and interpretation for researchers, scientists, and drug development

professionals.

While experimental spectra for this specific molecule are not widely available in public

databases, this guide will utilize predicted data from validated computational models and

comparative analysis with structurally related compounds to provide a comprehensive

spectroscopic profile. This approach serves as a robust framework for the characterization of

novel chemical entities.

Molecular Structure and Key Features
IUPAC Name: 4-(2,3-Dimethylphenoxy)aniline CAS Number: 155106-50-6[1] Molecular

Formula: C₁₄H₁₅NO[1] Molecular Weight: 213.27 g/mol [1]

The structure of 4-(2,3-Dimethylphenoxy)aniline is characterized by two aromatic rings

connected by an ether linkage. One ring is a 2,3-dimethylphenyl group, and the other is a 4-
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aminophenyl group. The presence of the primary amine (-NH₂), the ether (C-O-C), the aromatic

C-H and C=C bonds, and the methyl groups (-CH₃) are the key features that will be identified

and characterized by the spectroscopic techniques discussed below.

Caption: Molecular Structure of 4-(2,3-Dimethylphenoxy)aniline

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Predicted ¹H NMR Data
The ¹H NMR spectrum of 4-(2,3-Dimethylphenoxy)aniline is predicted to show distinct signals

for the aromatic protons on both rings, the amine protons, and the methyl protons. The

chemical shifts are influenced by the electron-donating and -withdrawing effects of the

substituents.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~ 7.0 - 7.2 m 3H
Ar-H (2,3-

dimethylphenoxy)

~ 6.8 - 6.9 d 2H Ar-H (ortho to -O)

~ 6.6 - 6.7 d 2H Ar-H (ortho to -NH₂)

~ 3.6 br s 2H -NH₂

~ 2.2 s 3H Ar-CH₃

~ 2.1 s 3H Ar-CH₃

Interpretation
Aromatic Protons: The protons on the aniline ring are expected to appear as two doublets

due to the para-substitution pattern. The protons ortho to the electron-donating amino group

will be shielded and appear at a lower chemical shift compared to the protons ortho to the

ether oxygen. The protons on the 2,3-dimethylphenoxy ring will likely show a more complex

multiplet pattern.
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Amine Protons: The two protons of the primary amine will typically appear as a broad singlet.

The chemical shift of this peak can be highly variable and is dependent on the solvent,

concentration, and temperature. Deuterium exchange (shaking the sample with a drop of

D₂O) can be used to confirm the assignment of the -NH₂ peak, as it will disappear from the

spectrum.

Methyl Protons: The two methyl groups on the phenoxy ring are in different chemical

environments and are therefore expected to have slightly different chemical shifts, appearing

as two sharp singlets.

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-(2,3-Dimethylphenoxy)aniline into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

choice of solvent is critical as it can influence the chemical shifts, particularly of labile

protons like those of the amine group.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Set the appropriate acquisition parameters, including the number of scans (typically 8-16

for a concentrated sample), pulse width, and relaxation delay.
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Acquire the free induction decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent

peak to its known chemical shift.

Integrate the peaks to determine the relative number of protons corresponding to each

signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Each unique carbon atom in 4-(2,3-Dimethylphenoxy)aniline will give a distinct signal.

Predicted Chemical Shift (δ, ppm) Assignment

~ 155 Ar-C (C-O)

~ 145 Ar-C (C-N)

~ 138 Ar-C (quaternary, dimethylphenoxy)

~ 130 Ar-C (quaternary, dimethylphenoxy)

~ 125 - 128 Ar-CH

~ 115 - 120 Ar-CH

~ 20 Ar-CH₃

~ 15 Ar-CH₃
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Interpretation
Aromatic Carbons: The carbon atoms attached to the electronegative oxygen and nitrogen

atoms (C-O and C-N) will be deshielded and appear at the downfield end of the aromatic

region. The quaternary carbons of the dimethyl-substituted ring will also be in this region.

The protonated aromatic carbons will appear in the range of 115-128 ppm.

Aliphatic Carbons: The two methyl carbons will be highly shielded and appear at the upfield

end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation:

Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration of the

sample is often required for ¹³C NMR due to the lower natural abundance of the ¹³C

isotope.

Instrument Setup and Data Acquisition:

Use a broadband probe to observe the ¹³C signals.

Set the spectrometer to the ¹³C frequency.

Employ proton decoupling to simplify the spectrum by removing the C-H coupling,

resulting in a single sharp peak for each unique carbon.

A larger number of scans (typically 64 or more) and a longer relaxation delay are

necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

Data Processing:

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and

calibration).

Infrared (IR) Spectroscopy
Predicted IR Data
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-(2,3-Dimethylphenoxy)aniline is expected to show characteristic absorption

bands for the N-H, C-H, C=C, C-O, and C-N bonds.

Frequency Range (cm⁻¹) Vibration Type Functional Group

3400 - 3300 N-H stretch Primary amine

3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Methyl

1620 - 1580 C=C stretch Aromatic ring

1520 - 1480 N-H bend Primary amine

1250 - 1200 C-O stretch Aryl ether

1320 - 1250 C-N stretch Aromatic amine

Interpretation
N-H Vibrations: The primary amine group should give rise to two characteristic stretching

bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H

stretching modes. An N-H bending vibration is also expected around 1520-1480 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹,

while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds in the aromatic

rings will result in several sharp bands in the 1620-1580 cm⁻¹ region.

C-O and C-N Vibrations: The C-O stretching of the aryl ether and the C-N stretching of the

aromatic amine will appear in the fingerprint region of the spectrum, typically between 1320

cm⁻¹ and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 4-(2,3-Dimethylphenoxy)aniline sample onto the ATR

crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-(2,3-Dimethylphenoxy)aniline, the electron ionization (EI) mass

spectrum is expected to show a prominent molecular ion peak and several characteristic

fragment ions.
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m/z (mass-to-charge ratio) Assignment

213 Molecular ion [M]⁺

198 [M - CH₃]⁺

108 [H₂NC₆H₄O]⁺

92 [C₆H₄NH₂]⁺

Interpretation
Molecular Ion: The peak at m/z 213 corresponds to the intact molecule with one electron

removed, confirming the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural

information. Common fragmentation pathways for this type of molecule include the loss of a

methyl group (resulting in a peak at m/z 198), cleavage of the ether bond, and fragmentation

of the aniline and dimethylphenol moieties. The observation of fragments corresponding to

the aminophenoxy cation (m/z 108) and the anilinium cation (m/z 92) would be strong

evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry (EI-MS)
Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

Ionization:

In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:
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The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio.

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Integrated Spectroscopic Analysis
The combination of data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and

unambiguous structural confirmation of 4-(2,3-Dimethylphenoxy)aniline.

Integrated Spectroscopic Analysis Workflow

Spectroscopic Data

Data Interpretation

Structural Confirmation

¹H NMR
(Proton Environment)

Proposed Structure:
4-(2,3-Dimethylphenoxy)aniline

Proton Count & Connectivity

¹³C NMR
(Carbon Skeleton)

Carbon Count & Types

IR
(Functional Groups)

Presence of -NH₂, C-O-C

MS
(Molecular Weight & Formula)

Molecular Formula Confirmation

Confirmed Structure

Data Correlation

Click to download full resolution via product page

Caption: Workflow for structural elucidation using integrated spectroscopic data.

IR spectroscopy confirms the presence of the key functional groups: the primary amine and

the aryl ether.
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Mass spectrometry establishes the correct molecular weight (213 g/mol ) and provides the

molecular formula (C₁₄H₁₅NO) through high-resolution mass spectrometry.

¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms. The number of

signals, their chemical shifts, multiplicities, and integrations in the NMR spectra correspond

exactly to the proposed structure, allowing for the unambiguous assignment of each proton

and carbon atom.

Together, these techniques provide a self-validating system for the structural characterization of

4-(2,3-Dimethylphenoxy)aniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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